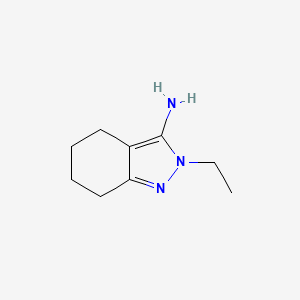![molecular formula C19H22ClN3O3S B2925283 2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897612-16-7](/img/structure/B2925283.png)
2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” is a chemical compound. It is also known by registry numbers ZINC000004323147 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which heterocyclic imide ring has been changed into chain amide bound .Molecular Structure Analysis
The molecular structure of “2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” can be analyzed based on its chemical formula and the arrangement of its atoms. Further details about its molecular structure might require advanced analytical techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” can be complex and depend on the reaction conditions . For instance, the synthesis of similar compounds involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Anticancer Research
Phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share a functional similarity with the target compound, have been evaluated for their cytotoxic activity against various cancer cell lines. P. Ravichandiran et al. (2019) reported that these compounds displayed potent cytotoxic activity, indicating the potential for similar compounds to be used in anticancer research (P. Ravichandiran, S. Subramaniyan, Seon-Young Kim, Jong-Soo Kim, Byung‐Hyun Park, K. Shim, D. Yoo, 2019).
Antimicrobial and Antifungal Activity
N. Patel and S. N. Agravat (2007) synthesized pyridine derivatives that were screened for their antibacterial and antifungal activities, indicating the utility of such compounds in developing new antimicrobial agents. This research suggests that compounds with similar molecular structures could also possess antimicrobial properties (N. Patel, S. N. Agravat, 2007).
Herbicidal Applications
Research on the dissipation kinetics of soil-applied herbicides, including compounds with chloro and sulfonyl groups, provides insights into environmental behavior and efficacy of these chemicals in agronomy. U. Baer and R. Calvet (1999) conducted such studies, highlighting the relevance of chemical structure in determining the environmental fate of herbicides (U. Baer, R. Calvet, 1999).
Inhibitors of Biological Pathways
The research on inhibitors of type III secretion in Yersinia, conducted by A. Kauppi et al. (2007), involves compounds with sulfonylamino-benzamide structures. These compounds have shown potential in preventing or treating bacterial infections, underscoring the pharmaceutical applications of similar molecules (A. Kauppi, C. D. Andersson, H. A. Norberg, Charlotta Sundin, A. Linusson, M. Elofsson, 2007).
Wirkmechanismus
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound’s mode of action involves both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can help alleviate the symptoms of diseases like AD, where there is a deficiency of acetylcholine .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved memory and cognitive function . This makes the compound potentially useful in the treatment of AD .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-18-9-5-4-8-17(18)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUYLHIXNRGSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

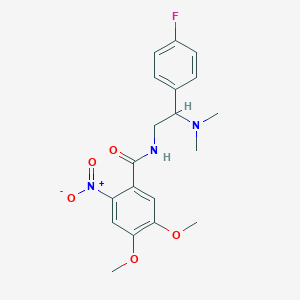
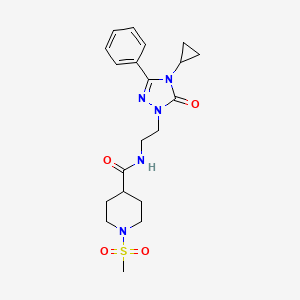


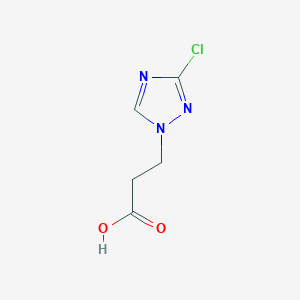
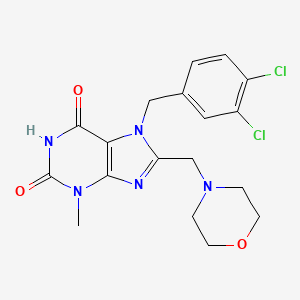
![8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2925211.png)
![4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2925214.png)
![(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2925215.png)
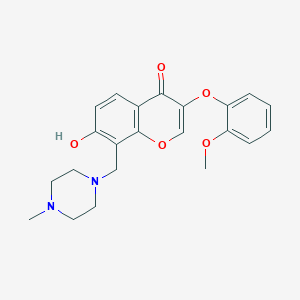
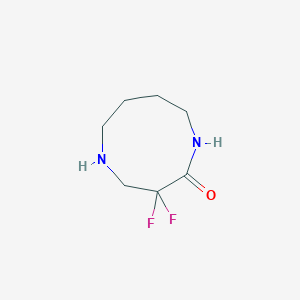
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2925220.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2925221.png)
